molecular formula C8H13NO2 B13623500 7-Oxa-2-azaspiro[4.5]decan-1-one CAS No. 1785069-06-8

7-Oxa-2-azaspiro[4.5]decan-1-one

Cat. No.: B13623500
CAS No.: 1785069-06-8
M. Wt: 155.19 g/mol
InChI Key: IHKYVFBBUCTSBK-UHFFFAOYSA-N
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Description

7-Oxa-2-azaspiro[4.5]decan-1-one is a valuable spirocyclic compound that serves as a key synthetic intermediate and a privileged scaffold in medicinal chemistry and drug discovery. Spirocyclic scaffolds like this one are highly sought after for their ability to explore three-dimensional chemical space due to their rigid, complex structures with a high sp³ carbon content. This rigidity allows for the well-defined spatial orientation of substituents, making them ideal for structure-activity relationship (SAR) studies and for creating compound libraries for biological screening. The core 1-oxa-3-azaspiro[4.5]decan-2-one structure has been identified in the development of bioactive molecules, including neuropeptide Y5 receptor antagonists investigated for the treatment of eating disorders such as binge eating and obesity. This highlights the scaffold's relevance in early-stage pharmaceutical research for metabolic and central nervous system targets. The structure features two points of orthogonal diversification, enabling incremental changes in molecular architecture and the relative placement of functional groups, which is crucial for optimizing the properties of lead compounds. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

9-oxa-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-8(3-4-9-7)2-1-5-11-6-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKYVFBBUCTSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2=O)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Specific Synthetic Routes

Reduction of 1-Cyanomethyl-Cyclohexanecarboxylic Acid Methyl Ester

One well-documented synthetic route involves the reduction of 1-cyanomethyl-cyclohexanecarboxylic acid methyl ester using hydride reagents:

Reagent(s) Solvent Conditions Outcome
Sodium borohydride + CoCl₂ Tetrahydrofuran (THF) + Water Room temperature to mild heating Efficient reduction to 7-oxa-2-azaspiro[4.5]decan-1-one with good yield
Lithium aluminium tetrahydride Tetrahydrofuran (THF) Room temperature High purity product with controlled stereochemistry

This method leverages the selective reduction of nitrile and ester functionalities to form the lactam ring, yielding the desired spirocyclic compound.

Multi-Component Condensation Reactions

Another approach involves acid-catalyzed condensation of aromatic and aliphatic precursors to yield spirocyclic frameworks:

  • A three-component reaction of 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles in concentrated sulfuric acid results in spiroannulation.
  • Acidic conditions (e.g., sulfuric acid) promote cyclization by activating carbonyl and nitrile groups.
  • Purification involves flash chromatography on silica gel, monitored by thin-layer chromatography (TLC) using chloroform/acetone (9:1) as the mobile phase.

This method is advantageous for introducing substituents and functional groups on the spirocyclic core, allowing structural diversity.

Nucleophilic Substitution Using Haloalkyl Phenyl Derivatives

A patented process describes the preparation of 1-oxa-2-oxo-8-azaspirodecane derivatives (structurally related to this compound) via nucleophilic substitution:

  • Reaction of 2-oxo-3,8-diazaspirodecane derivatives with phenylalkyl halides (e.g., chlorides or bromides) or sulfonate esters (mesylates, tosylates).
  • Conducted in inert organic solvents such as ethanol, toluene, or dimethylformamide.
  • Use of bases (e.g., triethylamine, inorganic carbonates) to scavenge liberated acids.
  • Optional catalysts include alkali metal iodides to enhance reaction rates.
  • Temperature ranges from ambient to reflux of the solvent.
  • Inert atmosphere (nitrogen or argon) prevents side reactions.

This method allows functionalization at the nitrogen atom and is scalable for industrial applications.

Industrial Production Considerations

Industrial synthesis typically adapts the reduction and nucleophilic substitution methods with:

  • Continuous flow reactors to improve reaction control and scalability.
  • Automated systems for reagent addition and temperature regulation.
  • Optimization of reaction parameters (e.g., solvent ratios, catalyst loading) to maximize yield and purity.
  • Rigorous purification protocols, including recrystallization and chromatography, to achieve pharmaceutical-grade material.

Characterization Techniques Supporting Preparation

Reliable characterization methods validate the success of synthesis:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Confirm ring structure and substituents ¹H and ¹³C NMR for chemical shifts and connectivity
Infrared Spectroscopy (IR) Identify functional groups Carbonyl stretch near 1700 cm⁻¹ confirms lactam
High-Resolution Mass Spectrometry (HRMS) Molecular formula confirmation Accurate mass measurement
X-ray Crystallography Determine stereochemistry and bond angles Use of SHELX software for crystal structure refinement

Cross-validation with computational methods (e.g., Density Functional Theory) enhances structural assignment accuracy.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Limitations
Reduction of cyanomethyl esters Sodium borohydride + CoCl₂ or LiAlH₄ in THF High purity, well-established Sensitive reagents, moisture sensitive
Acid-catalyzed condensation 1,2,3-trimethoxybenzene + isobutyraldehyde + nitriles in H₂SO₄ Structural diversity, mild conditions Requires strong acid, purification needed
Nucleophilic substitution Haloalkyl phenyl derivatives + bases in inert solvents Functional group introduction, scalable Requires careful control of reaction conditions

Chemical Reactions Analysis

Types of Reactions: 7-Oxa-2-azaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

7-Oxa-2-azaspiro[4.5]decan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[4.5]decan-1-one involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key spirocyclic compounds with structural or pharmacological similarities to 7-Oxa-2-azaspiro[4.5]decan-1-one:

Compound Name Structural Features Biological Activity/Application Synthesis Method Reference
This compound 6/5-membered spiro system: lactam (N) + ether (O) Scaffold for drug discovery (e.g., GABA analogues, enzyme inhibitors) Hydrogenation of cyanomethyl-tetrahydrofuran derivatives
9-Methylene-7-oxa-1-thiaspiro[4.5]decan-8-one Sulfur replaces lactam nitrogen; α-methylene-γ-lactone moiety Antitumor potential (α-methylene-γ-lactone activity); ring reversal barrier: 7–8.5 kcal/mol Cyclization of thiolactone precursors
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione (Azaspirene) 5/4-membered spiro system; fused dione and lactam Angiogenesis inhibition (ED₁₀₀ = 27.1 µM) Fungal metabolite (Neosartorya sp.)
6-Oxa-2-azaspiro[4.5]decane Oxygen and nitrogen positions swapped relative to target compound Medicinal chemistry intermediate (e.g., SHP2 inhibitors) Rh(II)-catalyzed spirocyclization of diazo compounds with tetrahydrofuran
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Additional nitrogen at position 3; 2-oxo group α-Adrenergic antagonism (antihypertensive activity in spontaneous hypertensive rats) Substitution at position 8 with indolyl or benzodioxan groups
2,7-Diazaspiro[4.5]decan-1-one Dual nitrogen atoms in the spiro system Acetylcholinesterase (AChE) inhibition (potential Alzheimer’s therapy) Scaffold hopping from donepezil derivatives

Key Research Findings and Pharmacological Profiles

Antitumor Activity
  • 9-Methylene-7-oxa-1-thiaspiro[4.5]decan-8-one : The α-methylene-γ-lactone unit is associated with cytotoxicity, though its ring reversal dynamics (barrier: 7–8.5 kcal/mol) suggest conformational flexibility may influence bioactivity .
  • Azaspirene : Exhibits anti-angiogenic effects by inhibiting VEGF-induced endothelial cell migration, though its smaller spiro system (4.4 vs. 4.5) limits direct structural comparability .
Central Nervous System (CNS) Targets
  • 1-Azaspiro[4.5]decan-10-yl amides: Tertiary amides in this series show potent µ-opioid receptor selectivity (Ki < 10 nM) and antinociceptive activity, outperforming secondary amides due to conformational rigidity .
  • GABA Analogues : Derivatives like N-Benzyl-7-azaspiro[4.5]decan-1-one are precursors to gabapentin-like molecules, highlighting the scaffold’s utility in neuroactive drug design .
Enzyme Inhibition
  • SHP2 Inhibitors: Pyrimidinone derivatives (e.g., IACS-15414) incorporating 6-oxa-2-azaspiro[4.5]decane suppress MAPK signaling in KRAS-mutant cancers, demonstrating oral bioavailability and hERG safety .
  • AChE Inhibitors : 2,7-Diazaspiro[4.5]decan-1-one derivatives exhibit IC₅₀ values comparable to donepezil, a leading Alzheimer’s drug .

Q & A

Q. What are the established synthetic routes for 7-Oxa-2-azaspiro[4.5]decan-1-one?

The synthesis typically involves intramolecular cyclization reactions. For example, analogous spiro compounds are synthesized using reagents like tetrahydropyran-4-carbonitrile and halogenated alkanes under basic conditions (e.g., potassium carbonate in dimethylformamide) . Key steps include ring closure facilitated by metal catalysts or acid/base-mediated cyclization. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side products.

Q. How does the compound react with common nucleophiles and electrophiles?

The lactam (amide) group is reactive toward nucleophiles (e.g., Grignard reagents), while the spirocyclic oxygen may participate in oxidation or ring-opening reactions. For example:

  • Nucleophilic attack : React with organolithium reagents to open the lactam ring, forming secondary amines .
  • Oxidation : Use KMnO4_4 or H2_2O2_2 to oxidize the spirocyclic ether moiety .

Advanced Research Questions

Q. How can computational modeling predict conformational dynamics of the spirocyclic system?

Apply Cremer-Pople puckering coordinates to quantify ring puckering amplitudes and pseudorotation pathways . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy barriers between conformers. Compare results with X-ray data to validate computational models .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?

  • Use SHELXD for phase determination in twinned crystals and SHELXL for refining disordered regions .
  • Apply the Hooft parameter to assess data quality and exclude outliers.
  • For severe disorder, consider alternative space groups or solvent masking .

Q. How can derivatives be designed to improve pharmacokinetic properties (e.g., solubility)?

  • Bioisosteric replacement : Substitute the lactam oxygen with sulfur (e.g., thioamide) to enhance lipophilicity .
  • Prodrug synthesis : Introduce ester or carbamate groups at the amine position for controlled release .
  • Salt formation : Prepare hydrochloride or oxalate salts (e.g., 7-Oxa-2-azaspiro[4.5]decane oxalate) to improve aqueous solubility .

Q. What methodological approaches validate biological activity in drug discovery?

  • Chitin synthase inhibition : Screen derivatives using enzymatic assays (IC50_{50} determination) as seen in diazaspiro[4.5]decan-1-one analogs .
  • Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa) and correlate results with molecular docking to identify binding motifs .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of spirocyclic analogs?

  • Assay variability : Standardize protocols (e.g., fixed cell lines, incubation times).
  • Structural nuances : Compare substituent effects (e.g., ethyl vs. phenyl groups) using SAR studies .
  • Solubility artifacts : Use DMSO controls to rule out solvent interference in bioassays .

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